REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH2:11]=O.[H][H]>C(O)C.[Pt]=O>[CH3:11][NH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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C=O
|
Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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25 g
|
Type
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catalyst
|
Smiles
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[Pt]=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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CUSTOM
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Details
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the solvent removed on a rotary evaporator
|
Type
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CUSTOM
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Details
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The product was purified by chromatography on silica gel
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Name
|
|
Type
|
|
Smiles
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CNC1=C(C(=O)O)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |